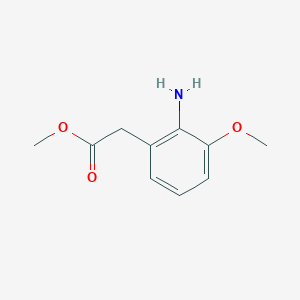
(5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes a five-membered ring with two oxygen atoms and a nitrogen atom The presence of the dimethyl groups and the acetic acid moiety further distinguishes this compound
Méthodes De Préparation
The synthesis of (5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor, such as an amino acid derivative, in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or acetonitrile. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
(5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Applications De Recherche Scientifique
(5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
(5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid can be compared with other oxazolidinone derivatives, such as:
Linezolid: A well-known antibiotic used to treat bacterial infections.
Tedizolid: Another antibiotic with a similar structure but different pharmacokinetic properties.
Cycloserine: An antibiotic used to treat tuberculosis.
The uniqueness of this compound lies in its specific structural features and the potential applications that arise from them. Its distinct chemical properties make it a valuable compound for various research and industrial purposes.
Propriétés
IUPAC Name |
2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c1-7(2)5(11)8(3-4(9)10)6(12)13-7/h3H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNHBQAWUBROPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol](/img/structure/B2546367.png)




![2-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2546377.png)
![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546378.png)




![N-({5-[({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B2546387.png)

